![molecular formula C18H11BrN2O4 B409114 6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE](/img/structure/B409114.png)
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE is a heterocyclic compound that combines the structural features of chromenone and oxadiazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom and the oxadiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination of the chromenone core is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is introduced through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the chromenone core.
Cyclization and Ring-Opening Reactions: The oxadiazole ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxadiazole Formation: Hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the compound.
Scientific Research Applications
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, anticancer agent, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and processes.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The oxadiazole ring and the bromine atom play crucial roles in its binding affinity and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring and exhibit similar biological activities.
Chromenones: Compounds with the chromenone core also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
6-BROMO-3-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]-2H-CHROMEN-2-ONE is unique due to the combination of the bromine atom, oxadiazole ring, and chromenone core. This unique structure contributes to its distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C18H11BrN2O4 |
|---|---|
Molecular Weight |
399.2g/mol |
IUPAC Name |
6-bromo-3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H11BrN2O4/c1-23-13-4-2-3-10(8-13)16-20-21-17(25-16)14-9-11-7-12(19)5-6-15(11)24-18(14)22/h2-9H,1H3 |
InChI Key |
VCGURDXWFPBVGI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409033.png)
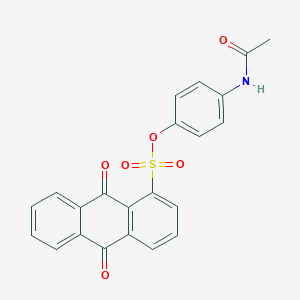
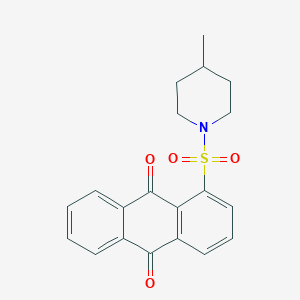
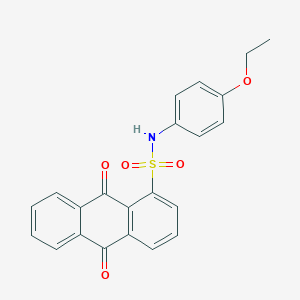
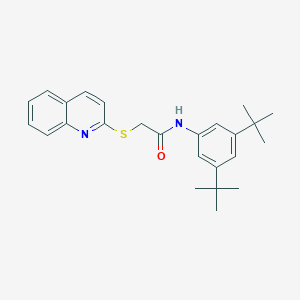
![[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone](/img/structure/B409039.png)
![3,5-ditert-butyl-N-[4-(6-ethoxy-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B409040.png)
![1-{[3-(methyloxy)phenyl]carbonyl}-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409042.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-3-hexyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409047.png)
![1-[(3-methylphenyl)carbonyl]-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B409049.png)
![4-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B409050.png)
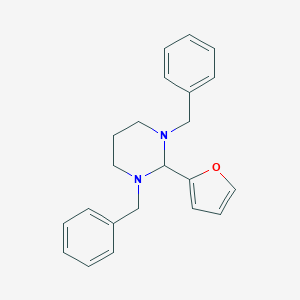
![ETHYL 2-[2-(PHENYLAMINO)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B409053.png)
